Cas no 5660-83-3 (2-cyclopentylidenepropanedinitrile)
2-cyclopentylidenepropanedinitrile Chemical and Physical Properties
Names and Identifiers
-
- Propanedinitrile,2-cyclopentylidene-
- 2-cyclopentylidenepropanedinitrile
- cyclopentylidenemalononitrile
- 2-Cyclopentylidenemalononitrile
- EINECS 227-111-9
- Methylenecyclopentane-6,6-dicarbonitrile
- Propanedinitrile,2-cyclopentylidene
- Propanedinitrile,cyclopentylidene
- Propanedinitrile, cyclopentylidene-
- 5660-83-3
- SCHEMBL5508352
- NS00033548
- AKOS006275589
- 2-Cyclopentylidenemalononitrile #
- EN300-195207
- KAAPBKWCUJTRDV-UHFFFAOYSA-N
- DTXSID50205164
-
- MDL: MFCD00774818
- Inchi: 1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2
- InChI Key: KAAPBKWCUJTRDV-UHFFFAOYSA-N
- SMILES: N#C/C(/C#N)=C1\CCCC\1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 47.6A^2
Experimental Properties
- Density: 1.126
- Boiling Point: 268.5°C at 760 mmHg
- Flash Point: 124.7°C
- Refractive Index: 1.531
- PSA: 47.58000
- LogP: 1.90416
2-cyclopentylidenepropanedinitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993145-25mg |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993145-50mg |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993145-250mg |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-195207-1g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 1g |
$342.0 | 2023-09-17 | |
| Enamine | EN300-195207-5g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 5g |
$991.0 | 2023-09-17 | |
| Enamine | EN300-195207-10g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 10g |
$1471.0 | 2023-09-17 | |
| Enamine | EN300-195207-0.05g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 0.05g |
$61.0 | 2023-09-17 | |
| Enamine | EN300-195207-0.1g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 0.1g |
$89.0 | 2023-09-17 | |
| Enamine | EN300-195207-0.25g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 0.25g |
$128.0 | 2023-09-17 | |
| Enamine | EN300-195207-0.5g |
2-cyclopentylidenepropanedinitrile |
5660-83-3 | 95% | 0.5g |
$241.0 | 2023-09-17 |
2-cyclopentylidenepropanedinitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-cyclopentylidenepropanedinitrile
Introduction to 2-cyclopentylidenepropanedinitrile (CAS No. 5660-83-3)
2-cyclopentylidenepropanedinitrile, identified by its Chemical Abstracts Service (CAS) number 5660-83-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework with a cyclopentylidene moiety linked to a propanedinitrile backbone, exhibits intriguing chemical properties that make it a valuable candidate for various synthetic applications. The cyclopentylidene group introduces rigidity and steric hindrance, while the dinitrile functionality provides reactivity suitable for further functionalization. Such structural features have positioned this molecule as a promising intermediate in the development of novel pharmaceuticals and agrochemicals.
The synthesis of 2-cyclopentylidenepropanedinitrile typically involves multi-step organic transformations, often starting from readily available precursors such as cyclopentanone and acrylonitrile derivatives. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. Recent advancements in green chemistry have also influenced its synthesis, emphasizing solvent-free conditions and catalytic systems that minimize environmental impact. These innovations not only enhance the efficiency of production but also align with the growing demand for sustainable chemical processes.
In the realm of pharmaceutical research, 2-cyclopentylidenepropanedinitrile has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, particularly those targeting neurological and inflammatory disorders. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that modifications to the cyclopentylidene ring can fine-tune pharmacokinetic properties, leading to improved drug-like characteristics such as solubility and metabolic stability.
One particularly notable application lies in the development of novel analgesics. The dinitrile group can be hydrolyzed to form carboxylic acids, which are common functional units in pain-relieving compounds. Researchers have synthesized analogs of 2-cyclopentylidenepropanedinitrile and evaluated their efficacy in animal models of pain. Encouraging results have been observed, particularly in models involving neuropathic pain, where the compound demonstrated both peripheral and central nervous system effects. These findings underscore the potential of this scaffold as a foundation for next-generation pain management therapies.
The agrochemical sector has also recognized the significance of 2-cyclopentylidenepropanedinitrile as a precursor for crop protection agents. Its structural versatility allows for the creation of compounds with herbicidal and insecticidal properties. By incorporating different substituents into the cyclopentylidene ring or modifying the dinitrile moiety, chemists can generate molecules that interact selectively with target organisms while minimizing harm to non-target species. Such efforts are critical in addressing the challenges posed by resistant weeds and pests, ensuring sustainable agricultural practices.
From a materials science perspective, 2-cyclopentylidenepropanedinitrile has been utilized in the design of advanced polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications. Additionally, its ability to undergo polymerization or copolymerization with other monomers opens up possibilities for creating novel materials with tailored properties. These developments highlight the broad utility of this compound beyond traditional pharmaceuticals and agrochemicals.
The analytical characterization of 2-cyclopentylidenepropanedinitrile relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. High-resolution NMR provides detailed insights into molecular structure and dynamics, while MS confirms molecular weight and fragmentation patterns. These analytical tools are essential for ensuring the purity and identity of the compound during synthesis and before it is subjected to further functionalization or biological testing.
The future prospects for 2-cyclopentylidenepropanedinitrile are promising, driven by ongoing research in medicinal chemistry and materials science. Innovations in computational chemistry are enabling researchers to predict novel derivatives with enhanced biological activity more efficiently than ever before. Furthermore, collaborations between academia and industry are fostering rapid translation of laboratory findings into commercial products. As our understanding of molecular interactions deepens, compounds like 2-cyclopentylidenepropanedinitrile will continue to play a pivotal role in advancing scientific discovery.
In conclusion,2-cyclopentylidenepropanedinitrile (CAS No. 5660-83-3) represents a versatile chemical entity with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for synthesizing pharmaceuticals, agrochemicals, polymers, and advanced materials. With continued research efforts focused on optimizing its synthesis and exploring new derivatives, this compound is poised to contribute significantly to technological advancements in the coming years.
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